molecular formula C18H23N5O4S B2432632 2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide CAS No. 1984073-55-3

2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide

Cat. No.: B2432632
CAS No.: 1984073-55-3
M. Wt: 405.47
InChI Key: PUTLIYAGRQLKAQ-UHFFFAOYSA-N
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Description

2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsThe pyridine ring is then sulfonated, and the methoxyphenyl group is attached through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methoxyphenyl ring .

Scientific Research Applications

2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the sulfonamide group, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(aminocarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide
  • 2-[4-(hydrazinocarbonyl)piperidin-1-yl]-N-(4-methylphenyl)pyridine-3-sulfonamide

Uniqueness

2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinocarbonyl group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds .

Properties

IUPAC Name

2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-27-15-6-4-14(5-7-15)22-28(25,26)16-3-2-10-20-17(16)23-11-8-13(9-12-23)18(24)21-19/h2-7,10,13,22H,8-9,11-12,19H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTLIYAGRQLKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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